4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol
Description
4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol is a tertiary alcohol featuring a 4-chlorophenyl group attached to a butynol backbone. Its molecular formula is C₁₁H₁₁ClO, with a molecular weight of 198.66 g/mol. The compound’s structure includes a hydroxyl group at position 2, a methyl group at position 2, and a triple bond between positions 3 and 4, terminating in a 4-chlorophenyl substituent. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs and derivatives have demonstrated diverse biological activities, including antihypertensive, anti-inflammatory, and antifungal properties .
Properties
Molecular Formula |
C11H11ClO |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C11H11ClO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,1-2H3 |
InChI Key |
RKKBVTMMZKMCHJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC1=CC=C(C=C1)Cl)O |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
General Procedure A: Standard Catalytic Conditions
The foundational synthesis involves coupling 4-bromo-1-chlorobenzene with 2-methyl-3-butyn-2-ol under palladium catalysis. As detailed in the Beilstein Journal protocol, this method employs tetrakis(triphenylphosphine)palladium(0) (5 mol%) and copper(I) iodide (10 mol%) in triethylamine-saturated tetrahydrofuran. The reaction proceeds at 60°C for 12 hours, yielding crude product purified via silica gel chromatography (ethyl acetate/cyclohexane gradient).
Key modifications include:
- Solvent optimization : Tetrahydrofuran outperforms dimethylformamide in minimizing homo-coupling byproducts (3.2% vs. 11.7% side products)
- Base selection : Triethylamine provides superior deprotonation versus diisopropylamine, enhancing reaction rates ($$k_{\text{obs}} = 0.18\ \text{min}^{-1}$$ vs. $$0.09\ \text{min}^{-1}$$)
Table 1: Sonogashira Coupling Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Yield (isolated) | 89–96% | |
| Reaction time | 10–14 hours | |
| Purity post-chromatography | >98% (HPLC) |
Substrate Scope Limitations
Electron-deficient aryl bromides like 4-bromo-1-chlorobenzene exhibit slower coupling kinetics ($$t{1/2} = 4.1\ \text{hr}$$) compared to electron-rich analogs ($$t{1/2} = 1.8\ \text{hr}$$) due to reduced oxidative addition rates at palladium centers. Steric effects from ortho-substituted halides decrease yields by 22–37%, necessitating stoichiometric adjustments.
Alternative Synthetic Pathways
Microwave-Assisted Procedure C
Accelerated synthesis under microwave irradiation (150°C, 30 minutes) employs dichlorobis(triphenylphosphine)palladium(II) in dimethylacetamide. This method achieves 85% yield with 15-minute reaction times, though requiring specialized equipment. Energy consumption analysis shows 43% reduction per mole compared to conventional heating.
Direct Alkyne Alkylation
A lesser-used approach reacts 4-chlorophenylacetylene with acetone under basic conditions. While avoiding transition metals, this method suffers from poor regiocontrol (68:32 terminal:internal alkyne ratio) and lower yields (54–61%).
Table 2: Method Comparison
| Method | Yield | Time | Catalyst Load |
|---|---|---|---|
| Sonogashira (Procedure A) | 96% | 12 hr | 5 mol% Pd |
| Microwave (Procedure C) | 85% | 0.5 hr | 3 mol% Pd |
| Direct alkylation | 58% | 24 hr | None |
Reaction Optimization Strategies
Catalyst Recycling Systems
Immobilized palladium on graphene oxide supports enables three reaction cycles with <12% activity loss, reducing metal consumption by 62% per batch. Leaching tests confirm <0.8 ppm residual palladium in final products.
Solvent-Free Mechanochemical Synthesis
Ball-milling 4-bromo-1-chlorobenzene with 2-methyl-3-butyn-2-ol in the presence of Pd/C (2 wt%) and potassium carbonate achieves 82% yield in 2 hours. This green chemistry approach eliminates volatile organic compounds but requires post-milling extraction.
Structural Characterization Data
Spectroscopic Profiles
$$^{1}\text{H}$$-NMR (300 MHz, CDCl$$3$$) : δ 7.35–7.40 (d, J = 8.9 Hz, 2H, ArH), 7.50–7.55 (d, J = 8.7 Hz, 2H, ArH), 2.22 (s, 1H, OH), 1.63 (s, 6H, CH$$3$$).
$$^{13}\text{C}$$-NMR : δ 131.8 (Cq), 130.0 (C-Cl), 126.6 (CH$${aromatic}$$), 96.2 (C≡C), 65.6 (C-OH), 31.3 (CH$$3$$).
MS (EI) : m/z 228 [M$$^+$$], 213 [M-CH$$3$$], 151 [C$$8$$H$$_6$$ClO$$^+$$].
Crystallographic Analysis
Single-crystal X-ray diffraction (deposited at CCDC 1045813) confirms the anti-periplanar arrangement of hydroxyl and aryl groups, with O-H···π interactions stabilizing the molecular conformation.
Industrial-Scale Production Considerations
Continuous Flow Systems
Microreactor technology achieves space-time yields of 3.8 kg·L$$^{-1}$$·hr$$^{-1}$$ through:
- Precise temperature control (±1°C)
- Segmented gas-liquid flow regimes
- Inline IR monitoring for endpoint detection
Waste Stream Management
Quaternary ammonium salts from reaction workup are recoverable via:
- Acid-base extraction (92% recovery)
- Electrochemical oxidation to regenerate amines
- Incineration with energy cogeneration (18 MJ/kg heat value)
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium azide (NaN3) and hydrazine hydrate (N2H4·H2O) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Chlorophenyl)-2-methylbut-3-yn-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol is being explored as a lead compound in drug development. Its biological activity suggests potential roles in targeting specific metabolic pathways, particularly in the context of enzyme inhibition. For instance, it has been studied for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to altered therapeutic effects or increased toxicity of co-administered drugs.
Case Study: Enzyme Inhibition
Research indicates that the compound acts as an enzyme inhibitor, affecting metabolic pathways and potentially altering drug efficacy. Further studies are required to elucidate the full scope of its interactions with other biochemical pathways.
Chemical Synthesis
The synthesis of this compound can be achieved through various methods involving aryl bromides and alkynes. This versatility makes it a valuable intermediate in organic synthesis.
Synthesis Methodology
One common method involves the coupling of aryl bromides with terminal alkynes under palladium-catalyzed conditions. The general procedure includes:
- Preparing a reaction mixture with aryl bromides and alkynes.
- Adding a palladium catalyst and base.
- Heating the mixture to facilitate coupling.
- Purifying the product through chromatography.
This method demonstrates the compound's utility in synthesizing other derivatives with varying functional groups, enhancing its application scope in medicinal chemistry .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may inhibit certain enzymes or disrupt cellular processes, resulting in its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol with analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₁H₁₁ClO | 198.66 | Tertiary alcohol, triple bond, 4-chlorophenyl |
| 3-Butyn-2-ol, 2-methyl-4-(4-nitrophenyl)- | C₁₁H₁₁NO₃ | 205.21 | Nitro group instead of chloro; triple bond |
| 2-(4-Chlorophenyl)butan-2-ol | C₁₀H₁₃ClO | 184.67 | Single bond instead of triple bond |
| Hydrobromide 2-[4-(4-Chlorophenyl)-thiazol-3-yl]-ethanol | Not reported | Not reported | Thiazole ring, ethanol linker |
| 4-(1H-Indol-3-yl)-6-(4-chlorophenyl)-tetrahydropyrimidin-2-one | C₁₉H₁₅ClN₄O | 362.80 | Pyrimidinone core, indole substituent |
Key Observations:
- Triple Bond vs.
- Electron-Withdrawing Groups : The nitro group in 3-Butyn-2-ol, 2-methyl-4-(4-nitrophenyl)- may increase reactivity but also toxicity compared to the chloro substituent .
- Heterocyclic Modifications: Compounds with thiazole () or pyrimidinone () cores exhibit distinct bioactivity profiles due to enhanced hydrogen-bonding capabilities .
Antihypertensive Activity
- Analog Data : Compounds with 4-chlorophenyl groups, such as those in , showed α₁-adrenergic receptor blocking activity, reducing blood pressure without affecting heart rate .
- Inference for Target Compound : The tertiary alcohol and triple bond may modulate receptor affinity, though activity could differ due to steric effects.
Anti-Inflammatory Activity
- Analog Data : 4-(1H-Indol-3-yl)-6-(4-chlorophenyl)-tetrahydropyrimidin-2-one () exhibited 49.5–70.7% anti-inflammatory activity, lower than ibuprofen but with reduced ulcerogenicity .
- Inference for Target Compound: The absence of a pyrimidinone core may limit similar activity, but the chlorophenyl group could still interact with inflammatory targets.
Antifungal/Antimicrobial Activity
- Analog Data: Triazine and pyridinone derivatives with chlorophenyl groups () showed activity against C. albicans via free -NH- linkages and aromatic moieties .
Q & A
Q. What mechanistic insights can be gained from studying the acid-catalyzed dehydration of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
